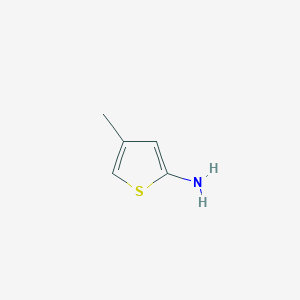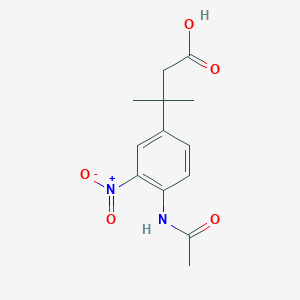![molecular formula C17H13N5 B181386 4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine CAS No. 68380-53-0](/img/structure/B181386.png)
4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a member of the pyrazolopyrimidine family and has been shown to have a diverse range of biological activities. In
Mecanismo De Acción
The mechanism of action of 4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine is not fully understood. However, it is believed to act through the inhibition of various enzymes and pathways involved in disease progression. For example, in cancer cells, this compound has been shown to inhibit the activity of protein kinases, which are involved in cell proliferation and survival.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine has a diverse range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. It has also been shown to inhibit the invasion and migration of cancer cells. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine in lab experiments is its diverse range of biological activities. This compound has been shown to have anti-cancer, anti-inflammatory, anti-microbial, and anti-viral activities, making it a useful tool for researchers studying various diseases. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Researchers are also investigating the use of this compound in combination with other therapeutic agents to enhance its efficacy. In addition, studies are being conducted to further elucidate the mechanism of action of this compound and identify potential targets for its use in various diseases. Finally, researchers are exploring the use of this compound as a potential diagnostic tool for certain diseases.
Conclusion:
In conclusion, 4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine is a compound with a diverse range of biological activities that has gained significant attention in scientific research. Its potential as a therapeutic agent in various diseases has led to extensive studies on its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on this compound has the potential to lead to the development of new and effective treatments for various diseases.
Métodos De Síntesis
The synthesis of 4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine is a multi-step process that involves the reaction of 2-aminopyrazole with a substituted benzaldehyde in the presence of a catalyst. The resulting product is then treated with a substituted aniline to yield the final compound. This method has been optimized by researchers to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been shown to exhibit anti-cancer, anti-inflammatory, anti-microbial, and anti-viral activities. Researchers have also investigated the use of this compound as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
68380-53-0 |
|---|---|
Nombre del producto |
4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine |
Fórmula molecular |
C17H13N5 |
Peso molecular |
287.32 g/mol |
Nombre IUPAC |
N,1-diphenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H13N5/c1-3-7-13(8-4-1)21-16-15-11-20-22(17(15)19-12-18-16)14-9-5-2-6-10-14/h1-12H,(H,18,19,21) |
Clave InChI |
LGPHOPXOHBUOCX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



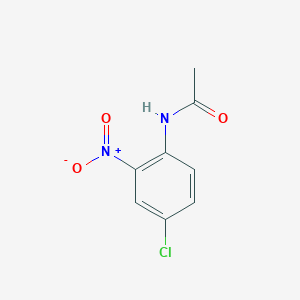
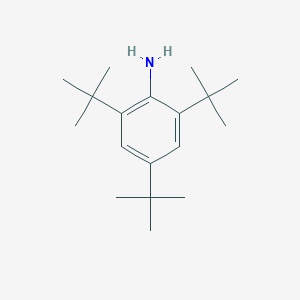
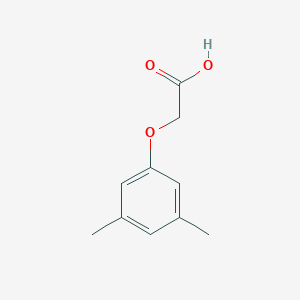
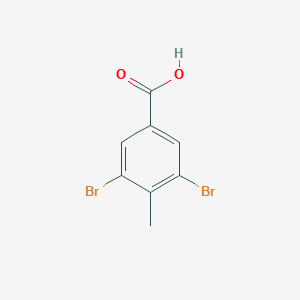
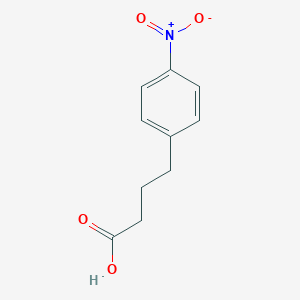
![2-[(4-Nitrophenyl)sulfanyl]acetic acid](/img/structure/B181315.png)
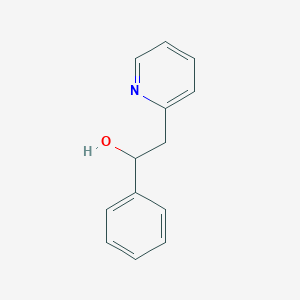
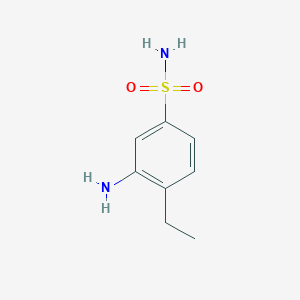
![n-[3-(Dimethylamino)phenyl]acetamide](/img/structure/B181318.png)



